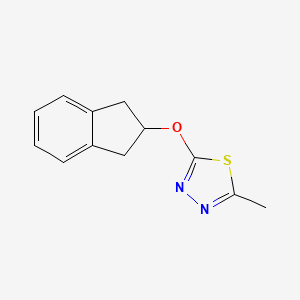
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole" is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. These activities include antihypertensive, antimicrobial, antifungal, antiviral, and antiproliferative effects, as well as potential applications in pesticide development . The 1,3,4-thiadiazole scaffold is a crucial pharmacophore in medicinal chemistry due to its interaction with various biological targets such as enzymes and receptors .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of appropriate linear organic precursors. For instance, some 2-aryl-5-hydrazino-1,3,4-thiadiazoles with vasodilator activity were synthesized by cyclization involving a substituted phenyl ring, which was found to influence the activity . Similarly, novel 1,3,4-thiadiazole derivatives can be synthesized from carboxylic acid groups of certain precursors using reagents like POCl3 or PPA, as demonstrated in the synthesis of derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid . The Ugi reaction has also been employed as a convenient one-step synthetic procedure for 5-methyl-1,2,3-thiadiazoles .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques help in deducing the structure and confirming the substitution patterns on the thiadiazole ring . The absolute configuration of optically active derivatives can be determined from circular dichroism spectra .
Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including cyclization and condensation, to form the desired compounds. For example, the reaction of sulfinyl bis(2,4-dihydroxythiobenzoyl) with 4-substituted 3-thiosemicarbazides leads to the formation of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives with antiproliferative activity . Microwave-assisted synthesis has also been reported as a rapid method for the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the substituents on the thiadiazole ring. These properties are crucial for the biological activity of the compounds. For example, the presence of a 2-substituted phenyl ring has been associated with higher antihypertensive activity . The type of substitution at the 5-position of 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles significantly affects their antiproliferative activity . The biological and pharmacological activities of these compounds are attributed to their ability to interact with various molecular targets, including enzymes like carbonic anhydrase, cyclooxygenase, and matrix metalloproteinases .
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A study highlights the synthesis and structural analysis of Schiff bases derived from 1,3,4-thiadiazole compounds, revealing their potential antiproliferative and antimicrobial properties. The research demonstrates that certain derivatives possess high DNA protective abilities and strong antimicrobial activity, suggesting their potential for chemotherapy applications and as effective agents against bacterial infections Gür et al., 2020.
Broad Biological Activities
Another review outlines the broad spectrum of biological and pharmacological activities associated with 1,3,4-thiadiazole-based compounds, including anticancer properties, antimicrobial effects, and applications as diuretics, antibacterials, antifungals, and antitubercular agents. This indicates the versatility of 1,3,4-thiadiazole derivatives in addressing various human health issues Matysiak, 2015.
Antihypertensive and Vasodilator Activity
Research on 2-aryl-5-hydrazino-1,3,4-thiadiazoles suggests their potential in treating hypertension. These compounds have shown to possess antihypertensive activity, with some derivatives demonstrating a direct relaxant effect on vascular smooth muscle, indicating their utility in developing treatments for high blood pressure Turner et al., 1988.
Anticancer Agents
A study focusing on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents reveals moderate antimicrobial activity. This suggests that modifications of the 1,3,4-thiadiazole core can lead to compounds with potential use in treating infections Sah et al., 2014.
Solvent-Free Synthesis and Antimicrobial Studies
Innovative solvent-free synthesis methods for 1,3,4-thiadiazole-based molecules have been explored, showing significant antimicrobial activity against a variety of microorganisms. This underscores the potential of 1,3,4-thiadiazole derivatives in developing new antimicrobial drugs Shehadi et al., 2022.
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many synthetic drug molecules and binds with high affinity to multiple receptors . Therefore, the primary targets of this compound could be similar receptors.
Mode of action
The mode of action would depend on the specific receptors that the compound targets. Generally, it would bind to these receptors and modulate their activity, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the compound could potentially affect a variety of biochemical pathways.
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-13-14-12(16-8)15-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNCYPJMQOJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

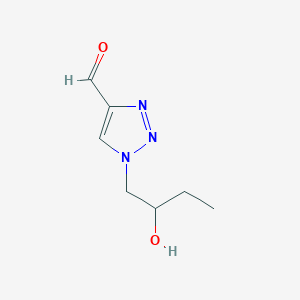
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)
![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)
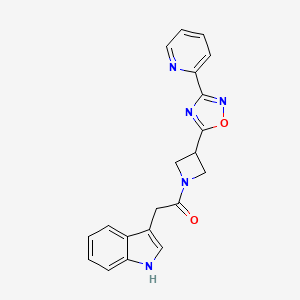

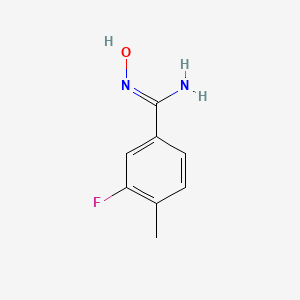
![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)
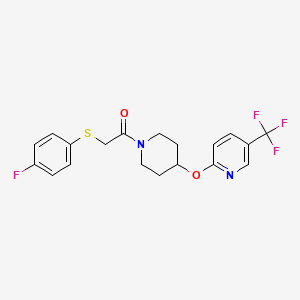
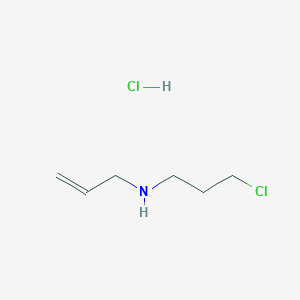
![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)
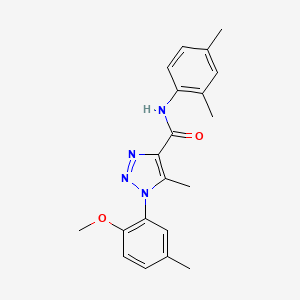
![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)
